1H-Indole, 1,1'-(2-(phenylmethylene)octylidene)bis-
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Overview
Description
1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two indole units connected by a phenylmethylene and octylidene bridge. The compound’s molecular formula is C31H32N2, and it has a molecular weight of 432.61 g/mol .
Preparation Methods
The synthesis of 1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- typically involves the reaction of indole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: The compound’s derivatives are investigated for potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological processes. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- can be compared with other similar compounds, such as:
2,2’-(Phenylmethylene)bis(1H-indole): This compound has a similar structure but differs in the position of the phenylmethylene bridge.
3,3’-(Phenylmethylene)bis(1H-indole): Another similar compound with the phenylmethylene bridge at the 3-position of the indole rings.
The uniqueness of 1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- lies in its specific structural arrangement, which can influence its reactivity and applications.
Properties
CAS No. |
72939-46-9 |
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Molecular Formula |
C31H32N2 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1-[(2E)-2-benzylidene-1-indol-1-yloctyl]indole |
InChI |
InChI=1S/C31H32N2/c1-2-3-4-8-17-28(24-25-13-6-5-7-14-25)31(32-22-20-26-15-9-11-18-29(26)32)33-23-21-27-16-10-12-19-30(27)33/h5-7,9-16,18-24,31H,2-4,8,17H2,1H3/b28-24+ |
InChI Key |
MFGIUZNVZIXAJZ-ZZIIXHQDSA-N |
Isomeric SMILES |
CCCCCC/C(=C\C1=CC=CC=C1)/C(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
Canonical SMILES |
CCCCCCC(=CC1=CC=CC=C1)C(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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